

Application Notes and Protocols: Janelia Fluor® Dyes for Advanced Imaging Studies

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Compound of Interest

Compound Name: *Jacoline*

Cat. No.: *B191633*

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A Note on "**Jacoline**": Initial searches for "**Jacoline**" in the context of imaging studies did not yield relevant results, as **Jacoline** is identified as a pyrrolizidine alkaloid not typically used for labeling. It is highly probable that the intended subject was the "Janelia Fluor®" series of dyes, a prominent and innovative class of fluorophores in biological imaging. This document will focus on Janelia Fluor® dyes.

Developed at the Janelia Research Campus of the Howard Hughes Medical Institute, Janelia Fluor® (JF) dyes represent a significant advancement in fluorescent probe technology.^[1] These dyes are engineered for exceptional brightness, high photostability, and cell permeability, making them ideal for a wide array of advanced imaging applications, from super-resolution microscopy to in vivo studies.^{[1][2]}

Key Advantages of Janelia Fluor® Dyes:

- **Exceptional Brightness and Photostability:** Janelia Fluor® dyes are significantly brighter and more resistant to photobleaching than traditional fluorophores like TAMRA and Cy3.^[1]
- **Cell Permeability:** A key feature of many Janelia Fluor® dyes is their ability to cross the cell membrane, enabling the imaging of intracellular targets in live cells.^[3]
- **Broad Spectral Range:** The Janelia Fluor® palette covers a wide range of the electromagnetic spectrum, from blue to the near-infrared, facilitating multicolor imaging experiments.^[1]

- **Versatile Conjugation Chemistry:** These dyes are available with a variety of reactive groups, including NHS esters (for primary amines), maleimides (for thiols), and click chemistry handles (tetrazine, azide), allowing for straightforward conjugation to a wide range of biomolecules.^[2]
- **Compatibility with Advanced Labeling Technologies:** Janelia Fluor® dyes are fully compatible with self-labeling protein tag systems like HaloTag® and SNAP-tag®, which enable specific and covalent labeling of fusion proteins in living cells.^{[1][4]}
- **Super-Resolution Compatibility:** The high photon output and photostability of JF dyes make them particularly well-suited for super-resolution microscopy techniques such as STED, dSTORM, and PALM.^[2]

Quantitative Data Presentation

The photophysical properties of two of the most widely used Janelia Fluor® dyes, JF₅₄₉ and JF₆₄₆, are summarized below. These properties make them excellent choices for a variety of imaging applications.

| Property | Janelia Fluor® 549 (JF ₅₄₉) | Janelia Fluor® 646 (JF ₆₄₆) | Reference(s) |
|------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Excitation Maximum (λ_{ex}) | 549 nm | 646 nm | [5] [6] [7] [8] |
| Emission Maximum (λ_{em}) | 571 nm | 664 nm | [5] [6] [7] [8] |
| Molar Extinction Coefficient (ϵ) | 101,000 M ⁻¹ cm ⁻¹ | 152,000 M ⁻¹ cm ⁻¹ | [5] [7] |
| Quantum Yield (Φ) | 0.88 | 0.54 | [5] [7] [8] |
| Reactive Groups Available | NHS ester, Maleimide, Tetrazine, Azide, Free acid | NHS ester, Maleimide, Tetrazine, Free acid | [5] [7] [9] [10] |
| Common Applications | Confocal, dSTORM, STED, Flow Cytometry, Live-cell imaging | Confocal, dSTORM, STED, Flow Cytometry, Live-cell imaging | [5] [7] |

Experimental Protocols

Protocol 1: Antibody Labeling with Janelia Fluor® NHS Ester

This protocol outlines the steps for conjugating a Janelia Fluor® NHS ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

- Purified antibody (at least 1 mg/mL, free of BSA and other stabilizing proteins)[\[11\]](#)[\[12\]](#)
- Janelia Fluor® NHS ester (e.g., JF₅₄₉ NHS ester or JF₆₄₆ NHS ester)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (for purification of the conjugate)
- Protein Storage Buffer (e.g., PBS)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.
 - The antibody concentration should be at least 1 mg/mL for efficient labeling.[\[11\]](#)[\[12\]](#)
- Dye Preparation:
 - Allow the vial of lyophilized Janelia Fluor® NHS ester to equilibrate to room temperature.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.
- Conjugation Reaction:
 - Add the conjugation buffer to the antibody solution to adjust the pH to ~8.3, which is optimal for the reaction with primary amines.
 - Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody between 8:1 and 15:1 is a good starting point.
 - Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 60 minutes at room temperature in the dark, with gentle agitation.
[\[11\]](#)

- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
 - Incubate for 10-15 minutes at room temperature in the dark.[\[11\]](#)
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye and quenching buffer components using a desalting column equilibrated with the desired protein storage buffer.
 - Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., 549 nm for JF₅₄₉).
 - Calculate the protein concentration and the DOL using the following equations and the dye-specific correction factor for the A₂₈₀ reading.[\[13\]](#)

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{Correction Factor})] / \epsilon_{\text{protein}}$$

$$\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Live-Cell Imaging with HaloTag® and Janelia Fluor® Ligands

This protocol describes the labeling of HaloTag® fusion proteins in live cells with a cell-permeable Janelia Fluor® HaloTag® ligand.

Materials:

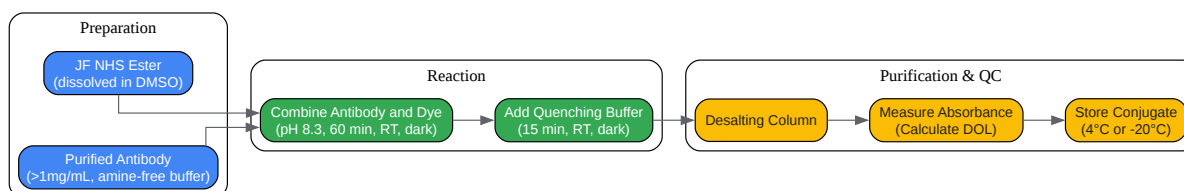
- Cells expressing a HaloTag® fusion protein of interest, cultured on imaging-quality glass-bottom dishes or chamber slides.
- Janelia Fluor® HaloTag® Ligand (e.g., JF₅₄₉-HaloTag® Ligand).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS) or phenol red-free imaging medium.
- Fluorescence microscope equipped for live-cell imaging.

Procedure:

- Prepare Labeling Medium:
 - Prepare a working stock solution of the Janelia Fluor® HaloTag® Ligand. For a 1 nmol vial, adding 1 mL of cell medium will yield a 1 µM (5X) stock solution.[\[14\]](#)
 - Dilute the working stock into pre-warmed complete cell culture medium to the final desired labeling concentration. A starting concentration of 200 nM is recommended.[\[14\]](#)
- Cell Labeling:
 - Aspirate the existing medium from the cells.
 - Add the labeling medium containing the Janelia Fluor® HaloTag® Ligand to the cells.
 - Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[\[14\]](#)
- Washing:
 - Aspirate the labeling medium.

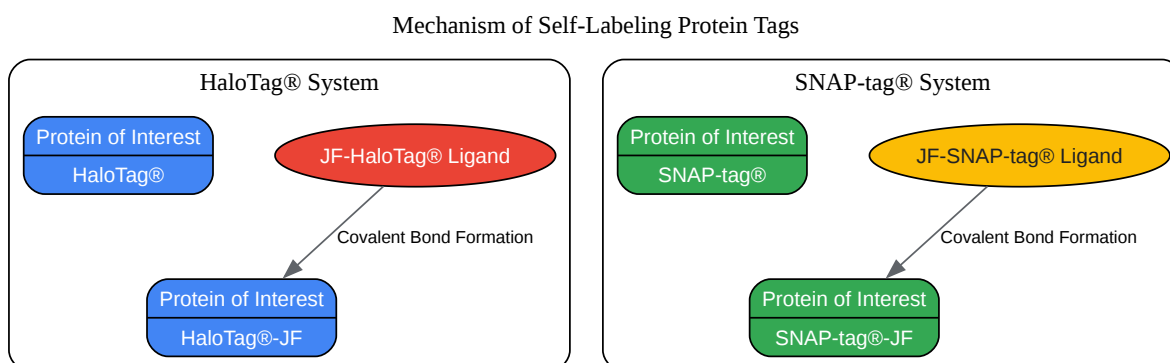
- Wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound ligand.
- After the final wash, replace the medium with a phenol red-free imaging medium to reduce background fluorescence.
- Imaging:
 - Transfer the cells to a fluorescence microscope equipped with the appropriate filter sets for the chosen Janelia Fluor® dye (e.g., a TRITC/Cy3 filter set for JF₅₄₉).
 - Acquire images using settings optimized to minimize phototoxicity while achieving a good signal-to-noise ratio.

Mandatory Visualizations



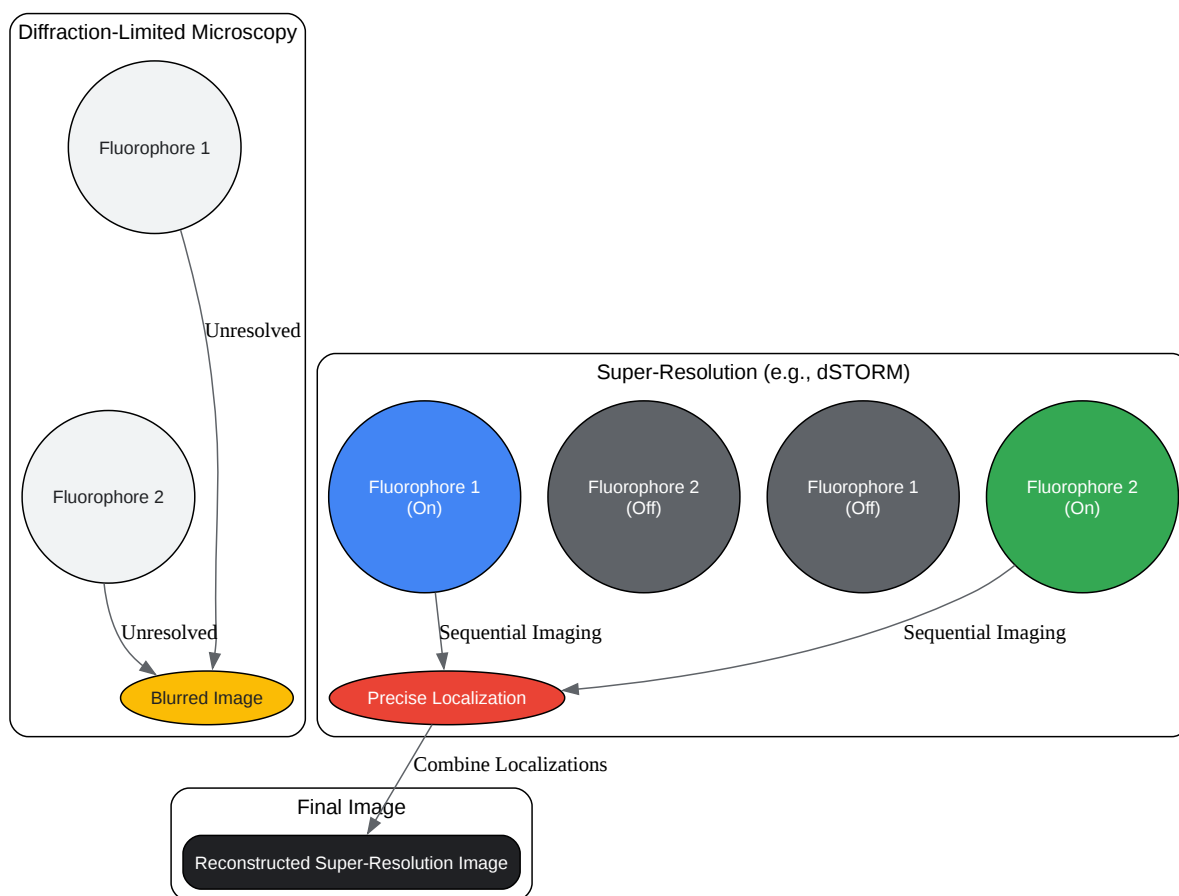
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Caption: Workflow for conjugating Janelia Fluor® NHS esters to antibodies.



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Caption: Covalent labeling mechanism of HaloTag® and SNAP-tag® systems.



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